tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate is a complex organic compound that features multiple functional groups, including tert-butyl, bromomethyl, and indazole moieties. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate typically involves multiple steps, starting with the preparation of the indazole core. The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones. The bromomethyl group is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under radical conditions. The tert-butoxycarbonyl (Boc) protecting groups are added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Di-tert-butyl dicarbonate (Boc2O): Used for introducing Boc protecting groups.
Trifluoroacetic acid (TFA): Used for deprotection of Boc groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted indazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The indazole core is a common motif in many bioactive molecules, and modifications to this structure can lead to new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a building block for specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the indazole core allows for interactions with various molecular targets, while the Boc protecting groups can be strategically removed to reveal reactive sites .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Another compound with a tert-butyl and Boc-protected amine group.
tert-Butyl 4-[(E)-but-1-en-3-yl]piperazine-1-carboxylate: Features a similar Boc-protected amine group but with different substituents.
Uniqueness
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate is unique due to the combination of its indazole core, bromomethyl group, and multiple Boc protecting groups.
Properties
Molecular Formula |
C23H32BrN3O6 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(bromomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C23H32BrN3O6/c1-21(2,3)31-18(28)26(19(29)32-22(4,5)6)17-15-12-14(13-24)10-11-16(15)27(25-17)20(30)33-23(7,8)9/h10-12H,13H2,1-9H3 |
InChI Key |
SRZORCGPNRRUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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